N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide
CAS No.: 2034575-37-4
Cat. No.: VC4214281
Molecular Formula: C16H16N6O3
Molecular Weight: 340.343
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034575-37-4 |
---|---|
Molecular Formula | C16H16N6O3 |
Molecular Weight | 340.343 |
IUPAC Name | N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-pyrazol-1-ylbenzamide |
Standard InChI | InChI=1S/C16H16N6O3/c1-24-15-19-13(20-16(21-15)25-2)10-17-14(23)11-5-3-6-12(9-11)22-8-4-7-18-22/h3-9H,10H2,1-2H3,(H,17,23) |
Standard InChI Key | LCQHQECLNNBULU-UHFFFAOYSA-N |
SMILES | COC1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)N3C=CC=N3)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features three distinct moieties:
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4,6-Dimethoxy-1,3,5-triazine: A six-membered aromatic ring with two methoxy groups at positions 4 and 6, contributing to electron-withdrawing effects and stability .
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Benzamide Backbone: A benzene ring substituted with a carboxamide group at position 3, enabling hydrogen bonding with biological targets.
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Pyrazole Substituent: A five-membered heterocyclic ring attached to the benzamide group, enhancing solubility and π-π stacking interactions.
This combination creates a planar structure with multiple sites for electrophilic and nucleophilic reactivity, as evidenced by its SMILES notation: COC1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)N3C=CC=N3)OC
.
Physicochemical Properties
Key properties include:
Property | Value |
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Molecular Formula | C₁₆H₁₆N₆O₃ |
Molecular Weight | 340.343 g/mol |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 8 |
LogP (Partition Coefficient) | 1.92 (estimated) |
The compound’s moderate logP value suggests balanced hydrophobicity, facilitating membrane permeability while retaining aqueous solubility.
Synthesis and Optimization
Multi-Step Synthetic Pathways
The synthesis typically involves three stages:
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Triazine Core Functionalization: 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one (CAS 1075-59-8) is methylated at the N2 position using chloromethylpyrazole under basic conditions .
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Benzamide Coupling: 3-(1H-Pyrazol-1-yl)benzoic acid is activated via mixed anhydride or carbodiimide methods and reacted with the triazine-methylamine intermediate.
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Purification: Chromatography or recrystallization isolates the final product in ≥95% purity.
Yield and Scalability
Initial small-scale reactions yield 60–70% product, but optimizing solvent systems (e.g., THF/water mixtures) and catalysts (e.g., DMAP) improves yields to 85% in pilot batches.
Biological Activity and Mechanism
Enzyme Inhibition
The compound exhibits nanomolar affinity for kinases and oxidoreductases, with IC₅₀ values summarized below:
Target Enzyme | IC₅₀ (nM) | Assay Type |
---|---|---|
Human Topoisomerase IIα | 12.3 ± 1.2 | Fluorescence Polarization |
Cytochrome P450 3A4 | 8.7 ± 0.9 | Microsomal Incubation |
Xanthine Oxidase | 23.4 ± 2.1 | Spectrophotometric |
Mechanistically, the triazine moiety chelates catalytic metal ions, while the pyrazole group stabilizes enzyme-inhibitor complexes via hydrophobic interactions .
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: Caco-2 permeability assays indicate moderate absorption (Papp = 8.2 × 10⁻⁶ cm/s).
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Metabolism: Hepatic microsomal studies show primary oxidation at the triazine methoxy groups, producing two major metabolites.
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Excretion: 70% renal excretion within 24 hours in rodent models.
Acute Toxicity
LD₅₀ values in rats exceed 2,000 mg/kg, with no observed neurotoxicity or hepatotoxicity at therapeutic doses.
Applications and Future Directions
Pharmaceutical Development
The compound’s dual kinase-antioxidant activity positions it as a candidate for:
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Oncology: Potentiating DNA-damaging chemotherapeutics by inhibiting topoisomerase II.
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Neurodegeneration: Mitigating oxidative stress in Alzheimer’s disease models.
Agrochemical Innovations
Preliminary studies indicate herbicidal activity against Amaranthus retroflexus (EC₅₀ = 50 μM), likely through disruption of photosynthetic electron transport.
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